6-Amino-2-methylpyridin-3-ol

Description

Significance of Pyridinol Derivatives in Chemical and Biological Sciences

Heterocyclic compounds, which feature a cyclic structure containing atoms of at least two different elements, represent the largest and most varied division of organic chemistry. york.ac.uk Among these, pyridine (B92270) and its derivatives are of immense importance, with wide-ranging applications in medicinal and industrial chemistry. york.ac.uksciencepublishinggroup.com Pyridinols, a subclass of pyridine derivatives characterized by a hydroxyl group attached to the pyridine ring, are a cornerstone of modern chemical and biological research. ontosight.ai

The scientific interest in pyridinol derivatives is largely driven by their diverse biological activities. Research has consistently shown that these compounds can exhibit antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai Their structural versatility allows for the synthesis of a vast number of derivatives, which are investigated for their potential as therapeutic agents. sciencepublishinggroup.comnih.gov For instance, certain alkyl pyridinol compounds have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the bacterial membrane. mdpi.comnih.gov This capacity to serve as a scaffold for developing new drugs makes pyridinols a subject of intense study in pharmaceutical and biomedical science. sciencepublishinggroup.comontosight.ai

Research Context of 6-Amino-2-methylpyridin-3-ol within Heterocyclic Chemistry

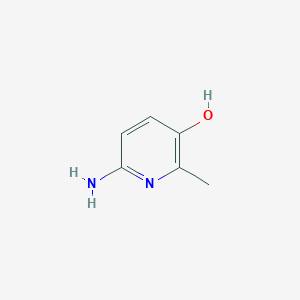

Within the extensive family of pyridinols, this compound is a specific substituted pyridine. Its structure is defined by a pyridine ring with an amino group (-NH₂) at the 6-position, a methyl group (-CH₃) at the 2-position, and a hydroxyl group (-OH) at the 3-position. This particular arrangement of functional groups imparts a unique set of chemical and physical properties that distinguish it from other pyridine derivatives. ontosight.ai

The compound serves as a valuable intermediate or building block in organic synthesis, particularly for creating more complex heterocyclic structures. ontosight.aievitachem.com Its reactivity, influenced by the electron-donating methyl group and the hydrogen-bonding capabilities of the amino and hydroxyl functions, allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. ontosight.aievitachem.com Researchers utilize this compound as a precursor in the development of novel materials and in studies investigating enzyme inhibition and protein interactions. evitachem.com Its structural relation to pyridoxine (B80251) (vitamin B₆) suggests it may be relevant in biochemical pathways involving amino acid synthesis and neurotransmitter production. evitachem.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized below, based on computational and experimental data.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | glpbio.comnih.gov |

| Molecular Weight | 124.14 g/mol | glpbio.comnih.gov |

| Appearance | Colorless solid | evitachem.com |

| Melting Point | 146-147 °C | evitachem.com |

| Solubility | Soluble in water and organic solvents | evitachem.com |

| IUPAC Name | This compound | N/A |

Detailed Research Findings

Academic research has explored various facets of this compound, from its synthesis to its potential applications.

Synthesis Methods

Several synthetic routes for this compound have been developed. A common and efficient method involves the reduction of 6-methyl-2-nitropyridin-3-ol. evitachem.com This process typically uses hydrogen gas in the presence of a palladium catalyst and is favored for its high selectivity and simplicity. evitachem.com Another approach is the cyclization of appropriate precursor molecules under controlled reaction conditions. evitachem.com

Biological and Chemical Activity

The compound is investigated for a range of potential therapeutic properties, including antimicrobial and anticancer activities. evitachem.com It is also used in biological studies focused on enzyme inhibition. For example, research has pointed to its potential as an acetylcholinesterase (AChE) inhibitor, a mechanism relevant to neurodegenerative disease research. The unique structure allows it to serve as a precursor for a variety of other heterocyclic compounds. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMAADAQDHYREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514784 | |

| Record name | 6-Amino-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80683-84-7 | |

| Record name | 6-Amino-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 2 Methylpyridin 3 Ol and Its Analogs

Strategies for the Construction of the 6-Amino-2-methylpyridin-3-ol Scaffold

The fundamental structure of this compound can be assembled through several synthetic pathways. These methods generally involve either constructing the pyridine (B92270) ring with the desired substituents or modifying an existing pyridine core.

Ring Formation and Functionalization Approaches

The construction of the substituted pyridine ring is a foundational strategy in the synthesis of this compound. This often involves the condensation of smaller, acyclic precursors. One-pot multicomponent reactions (MCRs) are increasingly popular for their efficiency in creating diverse pyridine derivatives. bohrium.com These reactions combine three or more starting materials in a single step, often leading to high yields and atom economy.

For instance, the Hantzsch pyridine synthesis, a classic MCR, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. ijpsonline.com Variations of this method can be adapted to introduce the specific amino, methyl, and hydroxyl groups required for this compound.

Another approach involves the cyclization of appropriately functionalized open-chain compounds. For example, α,β-unsaturated ketones can react with 1,1-enediamines through a cascade of reactions including Michael addition, intramolecular cyclization, and aromatization to yield 2-amino-4,6-diarylpyridine derivatives. organic-chemistry.org Adjusting the starting materials can lead to the desired substitution pattern.

Transformation of Pre-existing Pyridine Derivatives

An alternative and widely used strategy is the functionalization of a pre-existing pyridine ring. This approach offers the advantage of utilizing commercially available or readily synthesized pyridine starting materials.

Several key transformations are employed:

Reduction of Nitropyridines: A common method for introducing an amino group is through the reduction of a corresponding nitropyridine. For example, 6-methyl-2-nitropyridin-3-ol can be reduced to 2-amino-6-methylpyridin-3-ol (B183335) using hydrogen gas with a palladium catalyst. evitachem.com This method is noted for its simplicity and high selectivity. evitachem.com

Amination of Halopyridines: The amino group can also be introduced via nucleophilic substitution of a halogen on the pyridine ring. For instance, a chloro- or bromopyridine derivative can be reacted with ammonia or an amine source, often under pressure or with transition metal catalysis (e.g., Cu or Pd).

Hydroxylation: The hydroxyl group can be introduced through various methods, including the oxidation of a methoxy (B1213986) precursor using reagents like BBr3 or HI. Biocatalytic approaches have also been explored, where microorganisms such as Burkholderia sp. MAK1 can regioselectively hydroxylate pyridine derivatives. researchgate.netnih.gov This enzymatic method offers a green alternative to traditional chemical synthesis. researchgate.netnih.gov

Reaction with Cyanamide (B42294): 2-methyl-3-hydroxypyridine can be reacted with cyanamide and ammonium chloride to produce this compound.

Table 1: Comparison of Synthetic Routes for Aminopyridinols

| Parameter | Nitro Reduction | Direct Amination |

| Yield | Up to 100% | 80-95% |

| Reaction Time | ~2 hours | 5-26 hours |

| Temperature | ~20°C | 100-150°C |

| Byproduct Formation | <1% | 5-15% |

This data is based on general findings for these reaction types and may vary depending on the specific substrate and conditions.

Advanced Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on improving the efficiency, sustainability, and scalability of producing this compound and its analogs, particularly for pharmaceutical applications.

Catalytic Systems and Reaction Optimization

The use of catalysts is crucial for enhancing the efficiency of pyridine synthesis. Both metal-based and metal-free catalytic systems have been developed.

Metal-Catalyzed Reactions: Transition metals like copper, zinc, and palladium are effective catalysts for various steps in pyridine synthesis, including amination and cross-coupling reactions. bohrium.com For example, Cu(OTf)2 has been used to catalyze the synthesis of pyridine derivatives with the advantage of potential catalyst recyclability. bohrium.com Rhodium(III) has been employed for C-H functionalization to create substituted pyridines. ijpsonline.com

Metal-Free Reactions: To avoid the cost and potential toxicity of metal catalysts, metal-free alternatives are being explored. bohrium.com Organocatalysts and reactions under solvent-free or catalyst-free conditions are gaining traction. bohrium.com For instance, triflic acid (HOTf) has been used as a versatile catalyst for the one-pot synthesis of benzene (B151609) and pyridine derivatives under solvent-free conditions, offering good to excellent yields and high chemoselectivity. rsc.org

Reaction optimization is key to maximizing yield and purity. This involves adjusting parameters such as solvent polarity, temperature, and catalyst loading. Techniques like high-throughput screening can be used to rapidly identify the optimal conditions for a given reaction.

Sustainable Synthesis Paradigms in Pyridine Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. nih.gov

Key sustainable strategies include:

Multicomponent Reactions (MCRs): As mentioned earlier, MCRs are inherently green due to their high atom economy and reduction of intermediate isolation steps. bohrium.com

Green Solvents and Catalysts: The use of environmentally benign solvents like water or ethanol (B145695), and recyclable or biodegradable catalysts, is a major focus. nih.govnih.gov For example, one-pot, four-component reactions have been carried out in ethanol under microwave irradiation, resulting in excellent yields and short reaction times. nih.gov Nanocatalysts, which can be easily recovered and reused, are also being investigated. samipubco.com

Energy-Efficient Methods: Microwave-assisted and ultrasonic-assisted synthesis are being employed to reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov

Biocatalysis: The use of whole cells or isolated enzymes for specific transformations, such as the regioselective hydroxylation by Burkholderia sp. MAK1, represents a highly sustainable approach. researchgate.netnih.gov

Methodologies for Pharmaceutical Intermediate Synthesis

The synthesis of this compound as a pharmaceutical intermediate requires stringent control over purity and scalability.

For industrial-scale production, methods are adapted for cost-effectiveness and safety. For example, when scaling up the nitro reduction method, continuous flow reactors can replace batch systems to improve mixing and reduce catalyst fouling. Furthermore, solvent recovery systems and catalyst recycling protocols are implemented to reduce waste and raw material costs.

Purification techniques such as recrystallization are employed to achieve pharmaceutical-grade purity (often >99%). The development of robust and scalable synthetic routes is essential for ensuring a reliable supply of this important intermediate for drug development and manufacturing.

Chemical Reactivity and Derivatization Pathways of 6 Amino 2 Methylpyridin 3 Ol

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient compared to benzene (B151609), which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. abertay.ac.uk However, the presence of the powerful electron-donating amino (-NH₂) and hydroxyl (-OH) groups significantly alters this reactivity profile. These groups increase the electron density of the ring, activating it towards electrophilic substitution, particularly at the positions ortho and para to them (positions 4 and 5).

Conversely, the amino group itself can act as a nucleophile, readily reacting with a variety of electrophiles. smolecule.com While the pyridine ring is generally deactivated towards electrophiles, the high electron density can facilitate reactions like halogenation and nitration under specific conditions. ambeed.com Nucleophilic substitution on the pyridine ring, such as the displacement of a leaving group, is also a feasible pathway, often facilitated by the electron-withdrawing nature of the ring nitrogen. abertay.ac.uk

| Reaction Type | Reactant | Position(s) of Reactivity | Notes |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Positions 4 and 5 | Activated by -NH₂ and -OH groups. |

| Nucleophilic Substitution (on group) | Electrophile (e.g., Acyl Chloride) | Amino group (-NH₂) | The amino group acts as the nucleophile. smolecule.com |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NH₃) | Positions 2, 4, 6 (if a leaving group is present) | Facilitated by the electron-deficient pyridine ring. abertay.ac.uk |

Carbonyl Condensation Reactions and Schiff Base Derivatization

A hallmark reaction of 6-Amino-2-methylpyridin-3-ol is the condensation of its primary amino group with carbonyl compounds such as aldehydes and ketones. smolecule.comambeed.com This reaction proceeds via a nucleophilic addition-elimination mechanism to form an imine, a class of compounds commonly referred to as Schiff bases. nih.gov

The formation of Schiff bases is a robust and versatile transformation. chemmethod.com These derivatives are not only stable compounds in their own right but also serve as crucial intermediates. The resulting imine nitrogen and other heteroatoms in the molecule can act as ligands, coordinating with various metal ions to form metal complexes. nih.govchemmethod.comresearchgate.net This pathway is fundamental in the construction of more elaborate molecular architectures and in the field of coordination chemistry.

| Reactant 1 | Reactant 2 (Carbonyl) | Product Type | General Structure of Product |

| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) | |

| This compound | Ketone (R-CO-R') | Schiff Base (Imine) |

Oxidation and Reduction Transformations of Functional Groups

The functional groups on this compound can undergo various oxidation and reduction reactions, providing pathways to a range of other derivatives. smolecule.comevitachem.com

Oxidation : The secondary hydroxyl group is susceptible to oxidation by common oxidizing agents to yield the corresponding carbonyl compound, 6-amino-2-methylpyridin-3(2H)-one. evitachem.com Under more forceful conditions, the amino group could potentially be oxidized. ambeed.com

Reduction : The compound can be subjected to reduction reactions, although selective transformation can be challenging. smolecule.comevitachem.com Catalytic hydrogenation, for instance, could potentially reduce the pyridine ring to a piperidine (B6355638) ring, though this often requires harsh conditions. abertay.ac.uk

| Transformation | Functional Group | Reagent Class | Potential Product |

| Oxidation | Hydroxyl (-OH) | Oxidizing Agent (e.g., KMnO₄, CrO₃) | Ketone (Pyridinone) evitachem.com |

| Reduction | Pyridine Ring | Reducing Agent (e.g., H₂/Pd, NaBH₄) | Piperidine derivative abertay.ac.uk |

This compound as a Versatile Synthetic Precursor

Beyond its fundamental reactivity, this compound is a valuable building block in organic synthesis, serving as a starting point for more complex molecules. ontosight.ai

The inherent structure and functional groups of this compound make it an ideal precursor for the synthesis of novel and more complex heterocyclic systems. evitachem.com The amino and hydroxyl groups provide reactive handles for cyclization or annulation reactions, where additional rings are fused onto the pyridine framework. google.com For example, related aminopyridine structures are used as key components in building fused systems like imidazo[2,1-b]thiazoles or in linking to other heterocyclic units to form compounds such as triazole-pyrimidine derivatives. google.comnih.gov The reactivity of the amino group allows for its incorporation into new heterocyclic rings, a common strategy in medicinal chemistry. chemmethod.com

This compound serves as a versatile intermediate for producing other advanced organic molecules, particularly substituted pyridine derivatives. smolecule.com Its functional groups can be chemically modified to enable participation in a wide array of coupling reactions. For instance, the hydroxyl group can be converted into a triflate, or the ring can be halogenated, to prepare the molecule for palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions. nih.gov Such strategies are employed in the multi-step synthesis of complex pharmaceutical agents, where the aminopyridine core acts as a central scaffold. derpharmachemica.com Derivatives of this compound are used in the production of dyes, pigments, and other industrial chemicals. evitachem.com

Computational and Theoretical Investigations of 6 Amino 2 Methylpyridin 3 Ol Systems

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 6-Amino-2-methylpyridin-3-ol. These studies provide detailed information about the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its stability and reactivity.

Frontier Molecular Orbital Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For analogous aminopyridine derivatives, DFT calculations have been employed to determine these frontier orbital energies. For instance, a study on 6-Amino-2-methylpyridine-3-carbonitrile, a structurally similar compound, revealed a HOMO-LUMO energy gap in the range of 4.84 to 5.08 eV in an acetonitrile (B52724) medium scirp.org. Another related compound, 2-bromo-3-hydroxy-6-methylpyridine, was calculated to have a frontier orbital gap of approximately -5.395 eV researchgate.net. These values suggest that aminopyridine derivatives, including this compound, are likely to be moderately reactive. The distribution of the HOMO and LUMO densities indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. Typically, the HOMO is localized over the electron-rich amino group and the pyridine (B92270) ring, while the LUMO is distributed over the pyridine ring, indicating its capacity to accept electrons.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.21 |

| LUMO | -1.13 |

| HOMO-LUMO Gap | 5.08 |

Global and Local Reactivity Descriptors

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. These computational analyses are vital for predicting how this compound will interact with other chemical species.

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | -3.67 eV |

| Chemical Hardness (η) | 2.54 eV |

| Global Electrophilicity Index (ω) | 2.65 eV |

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding and Non-Covalent Interactions

Hydrogen bonds are the most significant intermolecular interactions in the crystal structure of aminopyridine derivatives. The presence of both amino (-NH2) and hydroxyl (-OH) groups, which can act as hydrogen bond donors, and the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, which can act as acceptors, allows for the formation of a robust network of hydrogen bonds.

In the crystal structure of the related compound 6-Methylpyridin-3-amine, molecules are linked by intermolecular N—H⋯N hydrogen bonds nih.gov. Similarly, in the crystal of 2-amino-3-hydroxypyridin-1-ium salts, the cations and anions are held together by N—H⋯O, N—H⋯N, and O—H⋯O hydrogen bonds, forming a three-dimensional structure nih.gov. These interactions are fundamental in stabilizing the crystal lattice and influencing properties such as melting point and solubility.

Crystal Packing Analysis and Hirshfeld Surface Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For a salt of 2-amino-3-hydroxypyridine, Hirshfeld surface analysis revealed that the crystal packing is dominated by O⋯H/H⋯O (43.1%) and H⋯H (24.2%) contacts nih.gov. N⋯H/H⋯N contacts also make a significant contribution (10%) nih.gov. A similar analysis on 2-amino-6-methylpyridine showed that the most significant contributions to the Hirshfeld surface are from H···H (68.8%), C···H/H···C (23%), and N···H (17.3%) interactions semanticscholar.org. These findings highlight the prevalence of hydrogen bonding and van der Waals forces in the crystal packing of aminopyridine derivatives.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| O···H/H···O | 43.1 |

| H···H | 24.2 |

| N···H/H···N | 10.0 |

Spectroscopic Property Prediction and Validation

Computational methods, particularly TD-DFT (Time-Dependent Density Functional Theory), are widely used to predict the spectroscopic properties of molecules, such as their electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to validate the computational models and provide a deeper understanding of the electronic transitions involved.

For 6-Amino-2-methylpyridine-3-carbonitrile, TD-DFT calculations have been used to simulate its UV-Vis absorption spectrum, showing good agreement with experimental results scirp.org. The calculations can identify the specific molecular orbitals involved in the electronic transitions, often corresponding to π → π* transitions within the aromatic system. Similar computational approaches can be applied to this compound to predict its spectroscopic behavior and aid in the interpretation of experimental spectra.

Coordination Chemistry of 6 Amino 2 Methylpyridin 3 Ol and Its Metal Complexes

Ligand Design and Coordination Modes in Metal Complexation

6-Amino-2-methylpyridin-3-ol possesses three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the amino group, and the oxygen atom of the hydroxyl group. This multi-functionality allows for a variety of coordination modes, making it a versatile ligand in the design of metal complexes. The specific mode of coordination can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Pyridine-based ligands are known to be efficient in bonding with various transition metals. mdpi.com The primary coordination typically occurs through the endocyclic nitrogen of the pyridine ring, which is an effective nucleophilic site. mdpi.com The presence of the amino and hydroxyl substituents on the pyridine ring in this compound introduces the possibility of chelation, where the ligand binds to the central metal ion through two or more donor atoms to form a stable ring structure. Such polydentate ligands often form more stable complexes compared to monodentate ligands. nih.gov

Potential coordination modes for this compound include:

Monodentate: Coordination occurs solely through the pyridine ring nitrogen.

Bidentate Chelating: The ligand can form a five- or six-membered chelate ring by coordinating through:

The pyridine nitrogen and the amino nitrogen (N,N-coordination).

The pyridine nitrogen and the hydroxyl oxygen (N,O-coordination).

The amino nitrogen and the hydroxyl oxygen (N,O-coordination), although this is less common for pyridine-based ligands.

Bridging: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. For instance, the amino group in a related compound, 2-amino-3-methylpyridine, has been shown to bridge two silver ions, resulting in a polymeric structure. mdpi.com

| Coordination Mode | Donor Atoms Involved | Potential Structure |

| Monodentate | Pyridine Nitrogen | Terminal ligand on a single metal center |

| Bidentate (N,N) | Pyridine Nitrogen, Amino Nitrogen | 5-membered chelate ring |

| Bidentate (N,O) | Pyridine Nitrogen, Hydroxyl Oxygen | 6-membered chelate ring |

| Bridging | Multiple donor atoms | Polynuclear or polymeric structures |

Synthesis and Characterization of Metal-6-Amino-2-methylpyridin-3-ol Complexes

The synthesis of transition metal complexes involving this compound would typically proceed by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. nih.govias.ac.in Alcoholic media are often employed for such reactions. nih.gov The resulting complexes can be isolated as stable solids and purified by recrystallization.

Characterization of these complexes is crucial to determine their structure, geometry, and properties. A combination of spectroscopic and analytical techniques is generally employed:

Elemental Analysis: Confirms the chemical composition and stoichiometry of the complex. researchgate.net

Infrared (IR) Spectroscopy: Provides evidence of coordination. The coordination of the ligand to the metal ion is typically confirmed by shifts in the vibrational frequencies of the functional groups (C=N, N-H, O-H) compared to the free ligand. nih.govjocpr.com For example, a shift in the C=N stretching vibration of the pyridine ring indicates coordination through the ring nitrogen.

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and helps in proposing the geometry around the central metal ion (e.g., octahedral, tetrahedral, or square planar). jocpr.com Absorption bands can be assigned to d-d transitions or ligand-to-metal charge transfer (LMCT) transitions. jocpr.com

Magnetic Susceptibility Measurements: Helps to determine the oxidation state and spin state of the metal ion, which provides further insight into the geometry of the complex. researchgate.netjocpr.com

Molar Conductance Measurements: Indicates whether the complexes are electrolytic or non-electrolytic in nature, which helps in understanding if any counter-ions are part of the coordination sphere. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR can provide detailed information about the structure of the ligand upon complexation. nih.govnih.gov

| Technique | Information Obtained | Expected Observations for Coordination |

| FTIR Spectroscopy | Vibrational modes of functional groups | Shifts in ν(C=N), ν(N-H), ν(O-H) bands upon complexation. Appearance of new bands corresponding to metal-ligand bonds (M-N, M-O). |

| UV-Visible Spectroscopy | Electronic transitions | Appearance of d-d transition bands (for transition metals) and charge-transfer bands. Shifts in intra-ligand (π-π, n-π) transitions. nih.gov |

| Magnetic Susceptibility | Number of unpaired electrons | Values consistent with specific geometries (e.g., octahedral or tetrahedral) for a given metal ion. jocpr.com |

| Molar Conductance | Ionic nature of the complex | Low values in a suitable solvent suggest a non-electrolytic nature. researchgate.net |

Ion-pair formation involves the association of a cation with an anion. In the context of this compound, an ion-pair complex could be formed by first protonating one of the basic nitrogen atoms (either the pyridine ring nitrogen or the exocyclic amino group) to create a cation. This pyridinium (B92312) or anilinium cation can then form an ion-pair complex with a suitable counter-anion, often a large, charge-diffuse anion like tetraphenylborate. mdpi.com

This strategy, sometimes referred to as hydrophobic ion pairing, can significantly alter the physicochemical properties of the parent molecule. A primary application of this technique is to increase the lipophilicity of a compound. nih.gov The formation of an ion-pair complex with a large, hydrophobic counter-ion can mask the charge of the protonated this compound, thereby increasing its solubility in non-polar solvents and lipids. This approach has been successfully used to enhance the lipophilicity of various molecules, including macromolecules. nih.gov The formation of such a complex can be confirmed by the precipitation of a solid product when aqueous solutions of the protonated ligand and the counter-ion salt are mixed. mdpi.com

Theoretical Approaches to Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the structure, bonding, and electronic properties of metal complexes. mdpi.comnih.gov These theoretical approaches can complement experimental data and offer insights that are difficult to obtain through experiments alone.

For a complex of this compound, DFT calculations could be used to:

Optimize Geometry: Predict the most stable three-dimensional structure of the complex, including bond lengths and angles. This can help in corroborating geometries suggested by spectroscopic data. mdpi.com

Analyze Coordination Modes: Determine the relative stability of different possible coordination modes (e.g., bidentate vs. tridentate) and identify the most favorable binding sites on the ligand. nih.gov

Study Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and stability of the molecule. semanticscholar.org

Natural Bond Orbital (NBO) Analysis: Investigate the nature of the metal-ligand bond, detailing charge transfer interactions between the donor atoms of the ligand and the metal center. semanticscholar.org

Simulate Spectra: Predict IR and UV-Visible spectra, which can then be compared with experimental results to aid in the assignment of spectral bands. semanticscholar.org

| Theoretical Method | Key Insights Provided |

| Geometry Optimization (DFT) | Predicts stable 3D structures, bond lengths, and angles. mdpi.com |

| Frequency Calculations | Predicts vibrational frequencies to compare with experimental IR/Raman spectra. semanticscholar.org |

| Frontier Molecular Orbital Analysis (HOMO-LUMO) | Determines the electronic energy gap, relating to reactivity and electronic transitions. semanticscholar.org |

| Natural Bond Orbital (NBO) Analysis | Elucidates charge distribution and the nature of metal-ligand bonding interactions. semanticscholar.org |

| Electrostatic Potential (ESP) Maps | Visualizes charge distribution and identifies sites for electrophilic and nucleophilic attack. mdpi.com |

Potential Catalytic Applications of Metal Complexes

Transition metal complexes are widely used as catalysts in a vast range of organic reactions due to the ability of the metal center to exist in multiple oxidation states and coordinate with substrates. Metal complexes containing pyridine-based ligands have shown significant catalytic proficiency. rsc.orgnih.gov

Given the structural similarities to other catalytically active ligands, it is plausible that metal complexes of this compound could find applications in catalysis. Potential areas include:

Oxidation Reactions: Metal complexes are known to be effective catalysts for the oxidation of various substrates, such as alcohols and alkenes. rsc.orgscirp.org For instance, complexes of metals like molybdenum and copper are efficient in the epoxidation of alkenes. scirp.org

Carbon-Carbon Bond Formation: Certain transition metal complexes catalyze important C-C bond-forming reactions. For example, complexes involving carboximidate ligands have been successfully used to catalyze the Henry reaction (a reaction between a nitroalkane and an aldehyde or ketone). ias.ac.in

Environmental Remediation: Iron-terpyridine complexes have demonstrated catalytic activity in the degradation of environmental pollutants like phenols. nih.gov The presence of a versatile ligand like this compound could potentially stabilize a metal center and promote similar catalytic cycles for pollutant degradation.

The catalytic activity of these complexes would be highly dependent on the choice of the central metal ion, the coordination geometry, and the reaction conditions. The ligand's electronic properties, modulated by the amino and hydroxyl groups, could also play a crucial role in tuning the reactivity of the metal center.

Biological Activities and Mechanistic Studies of 6 Amino 2 Methylpyridin 3 Ol and Its Analogs

Antimicrobial Activity Investigations

Investigations into the antimicrobial properties of aminopyridine and related heterocyclic structures suggest a potential for this class of compounds, although specific data for 6-Amino-2-methylpyridin-3-ol is not extensively documented. Research has instead focused on broader derivatives of aminopyridines, aminoquinolones, and other related scaffolds.

Antibacterial Efficacy and Spectrum

Studies on various aminopyridine derivatives have demonstrated notable antibacterial activity. For instance, a series of 2-aminopyridine (B139424) derivatives showed potent activity against multiple multidrug-resistant (MDR) Staphylococcus aureus strains, with some compounds exhibiting greater potency than the standard drug vancomycin (B549263) ccsenet.orgccsenet.org. Another study highlighted a 2-amino-3-cyanopyridine (B104079) derivative that was particularly effective against Gram-positive bacteria, including S. aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 0.039 µg/mL nih.govresearchgate.net.

Furthermore, research into 6-aminoquinolones, which share a core structural feature, revealed good activity against Gram-negative bacteria (excluding Pseudomonas aeruginosa) and, for certain derivatives, against Gram-positive bacteria as well nih.gov. Some of these quinolone derivatives achieved geometric mean MICs of 0.45 µg/mL against Gram-negative and 0.66-0.76 µg/mL against Gram-positive bacteria nih.gov. Similarly, pyridoxine-functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles demonstrated significant antibacterial activity, with MICs in the range of 0.5–4 µg/mL against Gram-positive strains researchgate.net.

Antifungal Efficacy and Spectrum

The antifungal potential of pyridine (B92270) and pyrimidine (B1678525) derivatives has also been an area of active research. Studies on novel pyrimidine derivatives showed that many possess fungicidal activities against a range of fourteen phytopathogenic fungi, including Alternaria solani, Botrytis cinerea, and Rhizoctonia solani nih.gov. The design of quinoline (B57606) and pyridine amide derivatives has been inspired by their potential to inhibit fungal growth, with some showing activity against Candida albicans and Aspergillus fumigatus researchgate.net. While direct antifungal data on this compound is scarce, the broader class of related heterocyclic compounds shows promise as a scaffold for developing new antifungal agents nih.govresearchgate.netnih.gov.

Elucidation of Antimicrobial Mechanisms of Action

The mechanisms through which aminopyridine-related compounds exert their antimicrobial effects are diverse and depend on their specific structures. Common antibacterial mechanisms for heterocyclic compounds include the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways mcgill.caopenstax.org.

For the related 6-aminoquinolones, the primary mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication nih.gov. Other potential mechanisms for pyridine-based antimicrobials involve the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents, or the inhibition of key enzymes involved in bacterial metabolism mdpi.comnih.gov. For example, some alkaloids, which can be heterocyclic like pyridine, are known to change cell membrane permeability and inhibit nucleic acid and protein synthesis nih.gov. The inactivation of microbial enzymes remains a key strategy; for instance, some agents target penicillin-binding proteins to disrupt cell wall synthesis, a mechanism that is particularly effective against bacteria mdpi.com.

Anti-inflammatory and Antitumor Potential

Significant research has been directed towards the anti-inflammatory and antitumor properties of analogs of this compound, revealing potent biological effects and well-defined mechanisms of action.

Modulation of Inflammatory Pathways

An analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, has been shown to possess significant anti-inflammatory properties. A derivative of this compound, known as BJ-1108, was found to ameliorate intestinal inflammation in a mouse model of experimental colitis nih.gov. The study demonstrated that BJ-1108 exerts its anti-inflammatory effects by reducing the generation of reactive oxygen species (ROS) induced by cytokines. Mechanistically, BJ-1108 was found to suppress the NF-kB/ERK/PI3K signaling pathway, a key cascade involved in the inflammatory response nih.gov. This modulation of critical inflammatory pathways suggests a therapeutic potential for this class of compounds in inflammatory bowel disease (IBD) nih.gov.

Antineoplastic Effects and Cellular Interactions

Derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have emerged as potent and selective inhibitors of key targets in cancer progression, demonstrating significant antitumor effects in various models nih.govnih.gov.

A primary mechanism identified is the selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the progression of hepatocellular carcinoma (HCC) nih.govnih.govtandfonline.com. A novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed as FGFR4 inhibitors nih.govnih.govfigshare.comresearchgate.net. One compound, designated 6O, showed highly selective inhibitory activity against FGFR4, with an IC50 value of 75.3 nM nih.gov. This compound exhibited over 398-fold selectivity for FGFR4 compared to FGFR1-3 nih.gov. This targeted inhibition leads to strong anti-proliferative activity against HCC cell lines such as Hep3B nih.govnih.govfigshare.com.

Another identified antitumor mechanism involves the inhibition of NADPH oxidase (NOX) and the subsequent reduction of ROS production, which is often enhanced in cancer cells nih.govplos.org. The derivative BJ-1207 was identified as a potent anticancer agent against A549 lung cancer cells and eight other cancer cell lines by targeting NOX2-derived ROS nih.gov. In a xenograft chick tumor model, BJ-1207 effectively inhibited lung tumor growth nih.gov. Similarly, the derivative BJ-1108 was shown to inhibit serotonin-induced angiogenesis and tumor growth by targeting the PI3K/NOX pathway plos.org.

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |

|---|---|---|---|---|

| BLU9931 (Control) | >50,000 | 3,142 | >30,000 | 29.7 |

| Compound 6O | >50,000 | 35,482 | >30,000 | 75.3 |

Data sourced from a cell-free kinase assay. nih.gov

| Compound | Hep3B IC50 (µM) | Huh7 IC50 (µM) |

|---|---|---|

| BLU9931 (Control) | 0.9 | 6.3 |

| Compound 6A | 25.2 | 26.5 |

| Compound 6O | 4.5 | 12.5 |

IC50 values determined after 48 hours of treatment. nih.gov

Enzyme-Targeting Studies and Molecular Interactions

The therapeutic potential of this compound and its analogs has been explored through various enzyme-targeting studies. These investigations have revealed inhibitory activities against key enzymes implicated in different pathological conditions, with molecular docking studies providing insights into the specific interactions driving these effects.

One area of investigation has been the potential of this compound as a cholinesterase inhibitor. Molecular docking studies have suggested that this compound can interact with acetylcholinesterase (AChE), an enzyme pivotal in the hydrolysis of the neurotransmitter acetylcholine. The pyridine core of this compound is proposed to form π-π stacking interactions with the tryptophan residue (Trp286) located at the peripheral anionic site (PAS) of the enzyme. Furthermore, the amino group of the compound is thought to establish hydrogen bonds with tyrosine (Tyr124) and phenylalanine (Phe338) residues. These interactions are believed to stabilize the complex between the compound and the enzyme, thereby impeding the breakdown of acetylcholine.

In a different therapeutic context, analogs of this compound have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the progression of certain cancers, including hepatocellular carcinoma. Specifically, a series of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives have been synthesized and evaluated for their FGFR4 inhibitory activity.

Molecular docking studies on these analogs have elucidated the structural basis for their selectivity. For instance, the introduction of methyl groups on the central pyridine or pyrimidine ring can create steric hindrance with the hinge region of the FGFR4 kinase domain, which can influence binding affinity. In one notable analog, compound 6O (a derivative of aminodimethyl-pyrimidinol), the presence of dimethyl groups on the pyrimidine ring was found to prevent a conformation suitable for covalent bonding to other FGFR subtypes (FGFR1-3), thus contributing to its high selectivity for FGFR4. The smaller size of a fluorine substituent on a dimethoxyphenyl ring of this compound was also observed to be favorable for a strong binding interaction with FGFR4.

The inhibitory activities of these analogs against FGFR4 and other kinases have been quantified, highlighting their potency and selectivity.

| Compound/Analog | Target Enzyme | Key Interactions | Observed Activity |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | π-π stacking with Trp286; Hydrogen bonds with Tyr124 and Phe338 | Inhibitory activity suggested by molecular docking |

| 6-Amino-2,4,5-trimethylpyridin-3-ol analog (Compound 6A) | FGFR4 | Interaction with the kinase domain | IC50 of 190 nM |

| 2-amino-4,6-dimethylpyrimidin-5-ol analog (Compound 6O) | FGFR4 | Specific interactions within the kinase domain, influenced by methyl and fluorine substituents | IC50 of 75.3 nM; >398-fold selectivity over FGFR1-3 |

Exploration of Neuroprotective Implications

The exploration of the neuroprotective implications of this compound and its direct analogs is a field where specific research findings are not extensively documented in publicly available scientific literature. While the broader class of aminopyridine compounds has been investigated for various neurological effects, dedicated studies focusing on the direct neuroprotective activities of this compound or its close structural derivatives in the context of neurodegenerative diseases remain limited.

Consequently, there is a lack of detailed research findings, mechanistic studies, and data from preclinical models that would specifically elucidate the potential of this compound and its analogs to protect neuronal cells from damage or degeneration. Further research is warranted to investigate whether these compounds exhibit any neuroprotective properties, such as antioxidant, anti-inflammatory, or anti-apoptotic effects in relevant in vitro and in vivo models of neurodegeneration.

| Compound/Analog | Neuroprotective Assay/Model | Observed Effects | Reference |

|---|---|---|---|

| This compound | Not reported in available literature | Data not available | - |

| 6-Amino-2,4,5-trimethylpyridin-3-ol | Not reported in available literature | Data not available | - |

Advanced Analytical Methodologies for Characterization and Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 6-Amino-2-methylpyridin-3-ol by examining the interaction of the molecule with electromagnetic radiation.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of aminopyridine derivatives is influenced by the nature and position of substituents on the pyridine (B92270) ring. For instance, the absorption bands of furopyridine derivatives, which share structural similarities, are attributed to π → π* and n → π* transitions within the heterocyclic system researchgate.net.

Infrared (IR) Spectroscopy: Infrared spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum of a related compound, 2-amino-5-chloropyridine, shows characteristic bands for the amino group (-NH2) stretching and wagging vibrations core.ac.uk. For this compound, one would expect to observe distinct absorption bands corresponding to the O-H, N-H, C-N, and C-O stretching and bending vibrations, confirming the presence of the hydroxyl, amino, and methyl groups attached to the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring atoms. For the related compound 2-amino-6-methylpyridine, distinct signals are observed for the methyl protons, the amino protons, and the aromatic protons on the pyridine ring chemicalbook.com.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the methyl group are characteristic and aid in structural confirmation hmdb.camdpi.comresearchgate.netlibretexts.org.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The fragmentation of aminopyridine derivatives often involves characteristic losses of small neutral molecules or radicals libretexts.orgmiamioh.edu. For related compounds, high-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of molecular ions and fragments rsc.org.

| Technique | Observed/Expected Features for this compound and Related Compounds |

| UV-Vis | Absorption bands corresponding to π → π* and n → π* electronic transitions. |

| IR | Characteristic stretching and bending vibrations for O-H, N-H, C-H, C=C, C-N, and C-O functional groups. |

| ¹H NMR | Distinct signals for aromatic protons on the pyridine ring, amino group protons, hydroxyl group proton, and methyl group protons. |

| ¹³C NMR | Resonances for each unique carbon atom in the pyridine ring and the methyl substituent. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions. |

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of pyridine derivatives. Due to the hydrophilic nature of many pyridines, methods have been developed that avoid the use of ion-pairing reagents, which are often incompatible with mass spectrometry detection helixchrom.com. For the analysis of aminopyralid, a related pyridine derivative, various HPLC methods have been established for its determination in different matrices affinisep.commdpi.comepa.gov. A suitable HPLC method for this compound would likely involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the possible addition of a buffer to control the pH and improve peak shape thermofisher.cn.

Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of aminopyridine derivatives, a derivatization step may sometimes be necessary to increase their volatility and thermal stability thermofisher.cn. However, direct GC analysis of some pyridine derivatives is also possible.

Solid-State Characterization Techniques

Solid-state characterization techniques provide information about the crystalline structure and thermal properties of this compound.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For related aminopyridine derivatives, X-ray diffraction studies have provided detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding . Spectroscopic and crystallographic analyses of this compound have confirmed a near-planar configuration stabilized by intramolecular hydrogen bonding between the hydroxyl and amino groups evitachem.com.

Thermal Analysis: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal stability and phase behavior of the compound. DSC can be used to determine the melting point and detect any phase transitions, while TGA provides information about the decomposition temperature and thermal stability of the compound.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the analysis of this compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is highly effective for the analysis of volatile and semi-volatile organic compounds. The GC-MS analysis of bioactive compounds in plant extracts, for example, allows for the identification of numerous components in a single run nih.govplantsjournal.comscielo.org.mxphcogj.com. For the analysis of aminopyridinols, GC-MS can provide both retention time and mass spectral data for confident identification nist.govd-nb.infonih.gov.

Future Directions and Research Perspectives for 6 Amino 2 Methylpyridin 3 Ol

Rational Design and Synthesis of Next-Generation Pyridinol Derivatives

The rational design of new bioactive molecules is a cornerstone of modern medicinal chemistry. For 6-Amino-2-methylpyridin-3-ol, future efforts will concentrate on the strategic modification of its core structure to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. This involves a deep understanding of structure-activity relationships (SAR), where systematic changes to the molecule's architecture are correlated with changes in biological activity.

Key strategies for designing next-generation derivatives will include:

Scaffold Hopping and Bioisosteric Replacement : Replacing parts of the pyridinol scaffold with other chemical groups that retain or improve biological activity while modifying other properties like solubility or metabolic stability.

Functional Group Modification : Altering the existing amino, methyl, and hydroxyl groups. For instance, alkylation or acylation of the amino group, or etherification of the hydroxyl group, can significantly impact how the molecule interacts with biological targets.

Introduction of New Substituents : Adding various substituents to the pyridine (B92270) ring to explore new binding interactions with target proteins.

The synthesis of these new analogues will leverage modern organic chemistry techniques. One-pot, multi-component reactions are being explored for the efficient synthesis of complex pyridine derivatives. nih.gov For example, a one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been reported, showcasing an efficient approach to creating libraries of related compounds for screening. nih.gov Such methodologies, along with advanced catalytic cross-coupling reactions, will be instrumental in generating a diverse library of this compound derivatives for biological evaluation. smolecule.com

Table 1: Strategies for Rational Design of this compound Derivatives

| Design Strategy | Approach | Desired Outcome |

| Scaffold Modification | Bioisosteric replacement of the pyridine ring. | Improved ADMET properties, novel intellectual property. |

| Functional Group Derivatization | Alkylation, acylation, or sulfonylation of the amino group. | Enhanced target binding, altered solubility. |

| Etherification or esterification of the hydroxyl group. | Modified lipophilicity, prodrug development. | |

| Substituent Addition | Introduction of halogens, alkyl, or aryl groups on the pyridine ring. | Exploration of new binding pockets, increased potency. |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches has revolutionized drug discovery and will be pivotal in advancing research on this compound. openmedicinalchemistryjournal.comnih.govnih.gov Computer-Aided Drug Design (CADD) methods allow for the rapid in silico screening of virtual libraries of compounds, predicting their binding affinity to specific targets and their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). openmedicinalchemistryjournal.comimist.ma

Future research will increasingly integrate the following methodologies:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the molecular basis of its activity and to design derivatives with improved binding. openmedicinalchemistryjournal.com In silico studies can be used to examine the binding mode of ligands with the active site residues of enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive models that correlate the chemical structure of the derivatives with their biological activity. imist.ma

Molecular Dynamics (MD) Simulations : These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding interactions. nih.gov

These computational predictions will guide the synthesis of the most promising candidates, which will then be evaluated through in vitro and in vivo experimental assays. This iterative cycle of design, synthesis, and testing significantly accelerates the process of identifying lead compounds with desired therapeutic profiles. beilstein-journals.org

Discovery of Novel Biological Targets and Pharmacological Applications

While initial studies have pointed towards the potential of this compound and its analogues in several therapeutic areas, a vast landscape of biological targets remains unexplored. Preliminary research indicates that the compound exhibits antibacterial, antifungal, antitumor, and anti-inflammatory properties. smolecule.com Future research will focus on systematic biological activity screening to uncover novel applications.

Potential future pharmacological applications include:

Enzyme Inhibition : Many pyridine-based compounds are known to be effective enzyme inhibitors. Systematic screening of this compound derivatives against various enzyme classes, such as kinases, proteases, or metabolic enzymes like α-glucosidase, could reveal new therapeutic opportunities. nih.govnih.gov

Central Nervous System (CNS) Disorders : The pyridine scaffold is present in many CNS-active drugs. Derivatives of 6-aminopyridine have been investigated for anticonvulsant activity. nih.gov Further exploration of this compound analogues for activity against CNS targets, such as receptors and ion channels, could lead to treatments for neurological and psychiatric disorders. nih.gov

Infectious Diseases : Given the emergence of drug-resistant pathogens, there is a constant need for new antimicrobial agents. The reported antibacterial and antifungal activities of this compound warrant further investigation, including mechanism of action studies and testing against a broader range of microbial strains. smolecule.com

Table 2: Potential Pharmacological Applications and Biological Targets

| Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | Kinases, Apoptosis-related proteins | Antitumor effects have been suggested for the parent compound. smolecule.com |

| Infectious Diseases | Bacterial and fungal enzymes/proteins | Reported antibacterial and antifungal activity. smolecule.com |

| Inflammatory Diseases | Cyclooxygenases, Cytokines | Noted for anti-inflammatory properties. smolecule.com |

| Metabolic Disorders | α-Glucosidase, Dipeptidyl peptidase-4 | Pyridine analogues have shown inhibitory potential against metabolic enzymes. nih.gov |

| Neurological Disorders | Ion channels, Neurotransmitter receptors | Aminopyridine derivatives have shown activity against seizures. nih.gov |

Emerging Applications in Materials Science and Industrial Chemistry

Beyond its pharmacological potential, the chemical structure of this compound makes it an interesting building block for materials science and industrial applications. The presence of multiple reactive sites—the amino group, the hydroxyl group, and the pyridine ring itself—allows for its incorporation into larger molecular architectures.

Future research in this area could explore:

Polymer Chemistry : this compound can be used as a monomer or a cross-linking agent in the synthesis of novel polymers. Its participation in cross-coupling reactions is valuable for creating advanced polymeric materials with tailored properties, such as thermal stability, conductivity, or specific binding capabilities. smolecule.com

Dendrimers and Supramolecular Assemblies : The compound's structure is suitable for the synthesis of dendrimers, which are highly branched, well-defined macromolecules with applications in drug delivery, catalysis, and sensing.

Coordination Chemistry : The pyridine nitrogen and the amino group can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and as sensors.

Industrial Intermediates : As a functionalized heterocyclic compound, it serves as a valuable intermediate in the synthesis of other fine chemicals, including dyes, agrochemicals, and other specialized chemical products. smolecule.com

The exploration of these non-medical applications will diversify the utility of this compound, potentially leading to the development of novel functional materials and contributing to advancements in industrial chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Amino-2-methylpyridin-3-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine precursors (e.g., 2-chloro-6-methylpyridin-3-ol) can undergo amination using ammonia or amine derivatives under controlled temperature (80–120°C) in polar aprotic solvents like DMSO . Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for precursor:amine) is critical to minimize byproducts. Purity (>95%) is typically confirmed via HPLC with UV detection .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR resolve the pyridine ring protons (δ 6.5–8.5 ppm) and methyl/amino group environments. N NMR may clarify hydrogen bonding in the amino group .

- IR : Stretching vibrations for -NH (3350–3450 cm) and -OH (3200–3300 cm) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 138.1 (CHNO) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Use PPE (gloves, goggles, respirators with particle filters) to avoid inhalation or skin contact. Work in fume hoods to limit aerosol formation. Store in airtight containers away from oxidizers. In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental molecular geometries?

- Methodology : Single-crystal X-ray diffraction (using SHELXL ) provides definitive bond lengths and angles. For example, discrepancies in amino group planarity (predicted by DFT vs. observed in crystals) can arise from intermolecular hydrogen bonding, which is detectable via Hirshfeld surface analysis. Refinement parameters (R < 0.05) ensure accuracy .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl on -NH) to steer electrophilic substitution to the 4-position of the pyridine ring .

- Metal Catalysis : Pd-catalyzed C-H activation enables selective coupling at electron-deficient positions. For example, Suzuki-Miyaura reactions with aryl boronic acids require anhydrous conditions and Pd(PPh) as a catalyst .

Q. How do structural analogs of this compound inform its potential as an enzyme inhibitor?

- Methodology : Compare binding affinities using:

- Molecular Docking : AutoDock Vina predicts interactions with target enzymes (e.g., kinases). The hydroxyl and amino groups form hydrogen bonds with catalytic residues, while the methyl group enhances hydrophobic pocket occupancy .

- Kinetic Assays : Measure IC values against reference inhibitors (e.g., staurosporine for kinases). Structural analogs with chloro or fluoro substitutions (e.g., 2-chloro-6-(trifluoromethyl)pyridin-3-ol ) may exhibit enhanced potency due to electronegativity effects.

Q. What analytical approaches address contradictions in biological activity data across studies?

- Methodology :

- Meta-Analysis : Pool data from multiple assays (e.g., antimicrobial vs. anticancer studies) using standardized protocols (e.g., CLSI guidelines). Adjust for variables like solvent polarity (DMSO vs. water) .

- Dose-Response Curves : Use nonlinear regression to identify EC trends. Discrepancies may arise from impurity interference (>98% purity required ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.